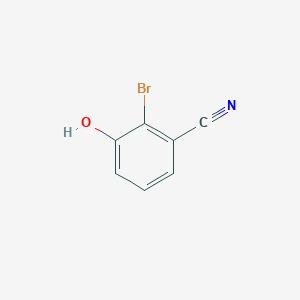

2-Bromo-3-hydroxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKTUNIJIIPACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625529 | |

| Record name | 2-Bromo-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693232-06-3 | |

| Record name | 2-Bromo-3-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693232-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-hydroxybenzonitrile

CAS Number: 693232-06-3

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Bromo-3-hydroxybenzonitrile. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Core Properties and Data

This compound is a substituted aromatic compound with the chemical formula C₇H₄BrNO.[1][2][3] Its structure consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitrile group at positions 2, 3, and 1, respectively. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some physical properties have been reported, experimental data for melting point and solubility are not consistently available in the public domain, with some sources providing data for its isomers.

| Property | Value | Source |

| CAS Number | 693232-06-3 | [1][2][3] |

| Molecular Formula | C₇H₄BrNO | [1][2][3] |

| Molecular Weight | 198.02 g/mol | [1][2][3] |

| Boiling Point | 284 °C | [4] |

| Density | 1.8±0.1 g/cm³ | [4] |

| Flash Point | 125 °C | [4] |

| Refractive Index | 1.656 | [4] |

| Topological Polar Surface Area | 44 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| LogP | 2.02638 | [2] |

Spectral Data

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been described in the literature, highlighting its accessibility for research purposes. However, detailed, step-by-step experimental protocols are not extensively published. The following sections outline the general methodologies.

Synthesis Methodologies

-

Electrophilic Aromatic Bromination: This approach involves the direct bromination of 3-hydroxybenzonitrile. It is important to note that this reaction can yield a mixture of regioisomers, with the desired this compound being a minor product under certain conditions.[1]

-

Sandmeyer Reaction: A more targeted synthesis involves the diazotization of 2-amino-3-hydroxybenzonitrile, followed by treatment with a copper(I) bromide source. This method generally provides good yields of the target compound.[1]

-

Directed Ortho-metalation: This strategy utilizes a directing group to achieve regioselective bromination. For instance, the methoxyether of 3-hydroxybenzonitrile can be used to direct lithiation to the 2-position, followed by quenching with an electrophilic bromine source. Subsequent deprotection of the methoxy group yields this compound.[1]

Due to the lack of detailed public protocols, a specific experimental workflow diagram cannot be provided. The logical relationship for a general synthesis, however, can be represented as follows:

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-hydroxybenzonitrile for Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a beginner-friendly method for the synthesis of 2-bromo-3-hydroxybenzonitrile, a valuable building block in organic synthesis and medicinal chemistry. The document details the direct bromination of 3-hydroxybenzonitrile, including a step-by-step experimental protocol, safety precautions, and methods for purification and characterization.

Introduction

This compound is a substituted aromatic compound containing a nitrile, a hydroxyl, and a bromo group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The synthesis of this compound can be approached through several routes, including the Sandmeyer reaction and directed ortho-metalation, which offer high yields but require more advanced techniques. For researchers new to this area, the direct electrophilic aromatic bromination of 3-hydroxybenzonitrile offers a more straightforward, albeit lower-yielding, introduction to the synthesis of this important molecule. This method effectively demonstrates key principles of electrophilic aromatic substitution, including the directing effects of activating and deactivating groups on an aromatic ring.

Reaction Pathway: Electrophilic Aromatic Bromination

The synthesis of this compound via direct bromination involves the electrophilic aromatic substitution of 3-hydroxybenzonitrile using N-bromosuccinimide (NBS) as the bromine source. The hydroxyl group (-OH) is an activating, ortho-, para-director, while the nitrile group (-CN) is a deactivating, meta-director. The directing effects of these two groups lead to the formation of a mixture of regioisomers, with the major product being 4-bromo-3-hydroxybenzonitrile and the desired this compound as a minor product.

Caption: Reaction scheme for the direct bromination of 3-hydroxybenzonitrile.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 3-Hydroxybenzonitrile | C₇H₅NO | 119.12 | 1.19 g (10 mmol) |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.78 g (10 mmol) |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL |

| Dichloromethane | CH₂Cl₂ | 84.93 | For work-up |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | For work-up |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | For work-up |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |

| Silica Gel (for column chromatography) | SiO₂ | - | As needed |

| Hexane (for column chromatography) | C₆H₁₄ | 86.18 | As needed |

| Ethyl Acetate (for column chromatography) | C₄H₈O₂ | 88.11 | As needed |

Procedure

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Steps:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.19 g (10 mmol) of 3-hydroxybenzonitrile in 50 mL of anhydrous acetonitrile.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0°C.

-

Addition of NBS: To the cold solution, add 1.78 g (10 mmol) of N-bromosuccinimide in one portion while stirring.

-

Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The starting material should be consumed, and two new spots corresponding to the product isomers should appear.

-

Work-up: Once the reaction is complete, pour the mixture into 100 mL of water and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid mixture of isomers.

-

Purification: Purify the crude product by column chromatography on silica gel. A gradient elution starting with 100% hexane and gradually increasing the polarity with ethyl acetate is recommended to separate the two isomers. The less polar 4-bromo-3-hydroxybenzonitrile will elute first, followed by the more polar this compound.

-

Characterization: Combine the fractions containing the pure this compound, evaporate the solvent, and dry the product under vacuum. Characterize the final product by NMR, IR, and mass spectrometry. The expected yield for this compound is typically low, around 15-20%.

Data Presentation

The following tables summarize the expected analytical data for the characterization of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₄BrNO |

| Molecular Weight | 198.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 145-148 °C |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (dd, J = 8.0, 1.2 Hz, 1H), 7.40 (t, J = 8.0 Hz, 1H), 7.20 (dd, J = 8.0, 1.2 Hz, 1H), 5.90 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.0, 133.5, 128.0, 122.5, 118.0, 117.0, 110.0 |

| FTIR (KBr, cm⁻¹) | 3350 (O-H stretch), 2230 (C≡N stretch), 1580, 1470 (C=C aromatic stretch), 750 (C-Br stretch) |

| Mass Spectrometry (EI) | m/z (%): 199/197 (M⁺, 100), 170/168 (M⁺ - HCN, 20), 118 (M⁺ - Br, 15) |

Safety Precautions

Working with the chemicals involved in this synthesis requires adherence to strict safety protocols.

-

N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3][4][5]

-

Acetonitrile: Acetonitrile is flammable and toxic. Handle in a fume hood and avoid contact with skin and eyes.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

-

General Precautions: Always wear appropriate PPE. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Dispose of all chemical waste according to institutional guidelines.

This guide provides a foundational understanding and a practical, step-by-step protocol for the synthesis of this compound, suitable for those with a basic knowledge of organic chemistry laboratory techniques. The challenges in regioselectivity and purification offer valuable learning opportunities for aspiring chemists and drug discovery professionals.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Bromo-3-hydroxybenzonitrile, a versatile intermediate in organic synthesis and pharmaceutical research.[1] Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, adaptable experimental protocols for determining these critical parameters. Furthermore, potential degradation pathways are discussed, and logical workflows are visualized to aid in the design and execution of relevant studies.

Core Physicochemical Properties

This compound is a multifaceted molecule featuring a bromine atom, a hydroxyl group, and a nitrile group attached to a benzene ring.[1] This unique combination of functional groups dictates its chemical reactivity, solubility, and stability, making it a compound of interest for the development of novel materials and potential drug candidates.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO | [2][3] |

| Molecular Weight | 198.02 g/mol | [2][3] |

| CAS Number | 693232-06-3 | [2][3] |

| Predicted XLogP3 | 2.0 | [4] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Polar Surface Area | 44.02 Ų | [2] |

Solubility Profile

To obtain precise quantitative data, experimental determination is necessary. The following table is provided as a template for recording such data.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 |

Stability Profile and Potential Degradation Pathways

The stability of this compound is a critical factor for its storage, handling, and application, particularly in drug development. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[5][6] While specific stability data for this compound is not published, its chemical structure suggests susceptibility to certain degradation mechanisms under stress conditions such as hydrolysis, oxidation, and photolysis.

Potential Degradation Pathways:

-

Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid (2-bromo-3-hydroxybenzoic acid) or an amide intermediate.

-

Oxidation: The phenol group is susceptible to oxidation, which can lead to the formation of quinone-like structures and further degradation products.

-

Photodegradation: Aromatic compounds, especially those with hydroxyl substitutions, can be sensitive to light, potentially leading to decomposition.

The following table can be used to summarize the results of forced degradation studies.

| Stress Condition | Temperature (°C) | Duration | % Degradation | Major Degradation Products |

| Acidic (e.g., 0.1 M HCl) | 80 | 24h | ||

| Basic (e.g., 0.1 M NaOH) | 80 | 24h | ||

| Oxidative (e.g., 3% H₂O₂) | 25 | 24h | ||

| Thermal (Solid State) | 105 | 7 days | ||

| Photolytic (ICH Q1B) | 25 | As per guideline |

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable solubility and stability data. The following sections provide methodologies adapted from standard pharmaceutical testing guidelines.

Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to vials containing a known volume of the selected solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-72 hours) to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the excess solid to settle. Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8]

-

Calculation: Determine the solubility from the measured concentration.

Stability Testing: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation profile of a substance under various stress conditions.[6][9]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture). For solid-state studies, use the neat compound.

-

Application of Stress Conditions:

-

Acid and Base Hydrolysis: Add a strong acid (e.g., HCl) or base (e.g., NaOH) to the sample solutions and heat.

-

Oxidation: Add an oxidizing agent (e.g., H₂O₂) to the sample solution.

-

Thermal Stress: Expose the solid compound or solutions to elevated temperatures.

-

Photostability: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.[10]

-

-

Time Points: Withdraw samples at appropriate time intervals.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC-UV) to separate and quantify the parent compound and any degradation products.[7][8]

-

Mass Balance: Assess the mass balance to ensure that all degradation products are accounted for.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and a hypothetical degradation pathway for this compound.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Caption: General Workflow for Forced Degradation Studies.

Caption: Hypothetical Degradation Pathway for this compound.

References

- 1. Buy this compound | 693232-06-3 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C7H4BrNO | CID 22406175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H4BrNO) [pubchemlite.lcsb.uni.lu]

- 5. acdlabs.com [acdlabs.com]

- 6. biomedres.us [biomedres.us]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Electrophilic Aromatic Bromination of 3-Hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic bromination of 3-hydroxybenzonitrile, a key reaction in the synthesis of various valuable chemical intermediates. This document details the underlying chemical principles, experimental protocols, and product characterization, with a focus on providing actionable data and insights for professionals in the fields of chemical research and drug development.

Introduction

The electrophilic aromatic substitution of 3-hydroxybenzonitrile is a classic example of the directing effects of substituents on an aromatic ring. The interplay between the strongly activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing nitrile group presents a fascinating case study in regioselectivity. The bromination of this substrate leads to a mixture of isomeric products, the distribution of which is governed by the reaction conditions. Understanding and controlling this selectivity is crucial for the targeted synthesis of specific brominated 3-hydroxybenzonitrile derivatives, which are valuable precursors in the development of pharmaceuticals and other fine chemicals.

Reaction Mechanism and Regioselectivity

The electrophilic aromatic bromination of 3-hydroxybenzonitrile proceeds via the classical arenium ion mechanism. The reaction is initiated by the attack of an electrophilic bromine species, typically generated from a bromine source like N-bromosuccinimide (NBS), on the electron-rich aromatic ring.

The regiochemical outcome of the reaction is determined by the directing effects of the two substituents:

-

Hydroxyl (-OH) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance stabilization of the corresponding arenium ion intermediates.

-

Nitrile (-CN) group: A deactivating group that directs incoming electrophiles to the meta position due to its electron-withdrawing inductive and resonance effects.

The bromination of 3-hydroxybenzonitrile results in the formation of three possible mono-brominated isomers. The hydroxyl group's strong activating and directing effect dominates, leading to substitution primarily at the positions ortho and para to it.

Quantitative Data Summary

The bromination of 3-hydroxybenzonitrile with one equivalent of N-bromosuccinimide in acetonitrile has been reported to yield a mixture of three isomers.[1] The distribution of these products is summarized in the table below. While complete NMR spectral data is not available in a single source, the expected chemical shifts and available data are included for reference.

| Product | Structure | Yield (%)[1] | 1H NMR Data (Predicted/Reported) | 13C NMR Data (Predicted/Reported) |

| 2-Bromo-5-hydroxybenzonitrile |  | 73 | Aromatic protons expected in the range of δ 7.2–7.8 ppm.[1] | Nitrile carbon expected around 115 ppm.[1] |

| 2-Bromo-3-hydroxybenzonitrile |  | 18 | 1H NMR spectra are available. | 13C NMR spectra are available. |

| 4-Bromo-3-hydroxybenzonitrile |  | 2 | 1H NMR spectra are available. | 13C NMR spectra are available. |

Experimental Protocols

The following is a representative experimental protocol for the electrophilic aromatic bromination of 3-hydroxybenzonitrile.

Materials and Equipment

-

3-Hydroxybenzonitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware

-

NMR spectrometer

Reaction Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzonitrile (1.0 equivalent) in anhydrous acetonitrile.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Addition of NBS: To the cooled solution, add N-bromosuccinimide (1.0 equivalent) in one portion.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

Purification

The crude product, a mixture of isomers, can be purified by column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective for separating the isomers. The polarity of the isomers will differ, allowing for their separation. The fractions containing each purified isomer can be collected and the solvent removed to yield the pure products. Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Conclusion

The electrophilic aromatic bromination of 3-hydroxybenzonitrile is a regioselective reaction that predominantly yields the 2-bromo-5-hydroxybenzonitrile isomer, with smaller amounts of the 2-bromo-3-hydroxy and 4-bromo-3-hydroxy isomers. This outcome is a direct consequence of the powerful ortho-, para-directing effect of the hydroxyl group. This technical guide provides the foundational knowledge, including reaction mechanism, quantitative data, and a detailed experimental protocol, to assist researchers in the synthesis and purification of these valuable brominated intermediates. Further optimization of reaction conditions could potentially lead to improved selectivity for a desired isomer.

References

The Vanguard of Green Chemistry: A Technical Guide to the Sustainable Synthesis of Substituted Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted benzonitriles, a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials, is undergoing a paradigm shift. Driven by the principles of green chemistry, researchers are moving away from hazardous reagents and harsh reaction conditions towards more sustainable and efficient methodologies. This technical guide provides an in-depth exploration of these innovative green synthesis approaches, offering detailed experimental protocols, comparative data, and a clear visualization of the underlying chemical pathways.

From Aldehydes: A Gateway to Greener Nitriles

The conversion of aldehydes to benzonitriles represents a significant front in the advancement of green synthesis. These methods often feature milder conditions, recyclable catalysts, and the avoidance of toxic cyanide sources.

Ionic Liquids: A Recyclable Reaction Medium and Catalyst

A notable green approach involves the use of ionic liquids which can act as a solvent, catalyst, and phase separator, simplifying the reaction and purification processes.[1][2][3][4][5] A particularly effective method utilizes a hydroxylamine-based ionic liquid salt, (NH₂OH)₂·[HSO₃-b-Py]·HSO₄, which serves as the hydroxylamine source, eliminating the release of corrosive HCl often associated with hydroxylamine hydrochloride.[1][2][3][4][5]

Experimental Protocol: One-Pot Synthesis using a Recyclable Ionic Liquid [1]

-

A 100 mL three-necked flask is equipped with a stirrer and a reflux condenser.

-

Benzaldehyde (14.4 mmol), (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ (21.6 mmol), [HSO₃-b-Py]·HSO₄ (16 mL), and paraxylene (32 mL) are added to the flask.

-

The reaction mixture is heated in an oil bath to 120 °C and maintained for 2 hours.

-

Reaction progress is monitored by taking 1 mL aliquots of the organic phase for analysis by gas chromatography.

-

Upon completion, the reaction mixture is allowed to cool, and the organic and ionic liquid phases are separated. The ionic liquid can be recovered and reused.

Plausible Reaction Mechanism:

The reaction proceeds through a two-step, one-pot process. First, the hydroxylamine reacts with the benzaldehyde to form a benzaldoxime intermediate. Subsequently, the ionic liquid, acting as a Brønsted acid catalyst, facilitates the dehydration of the oxime to the corresponding benzonitrile.[1]

Figure 1: Reaction pathway for the one-pot synthesis of benzonitriles from aldehydes using a recyclable ionic liquid.

Heterogeneous Catalysis: Simplifying Catalyst Recovery

The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reuse, key tenets of green chemistry.

-

Magnetic Nanoparticles: Iron oxide nanoparticles functionalized with cetyltrimethylammonium bromide (Fe₃O₄-CTAB NPs) have been shown to be effective catalysts for the one-pot synthesis of benzonitriles from aldehydes and hydroxylamine hydrochloride.[1][5]

-

Chitosan-Supported Catalysts: A green chitosan-supported magnetic ionic liquid (CSMIL) has also been developed for this transformation.[1][5]

Other Catalytic Systems for Aldehyde to Nitrile Conversion

Several other catalytic systems have been reported for the one-pot conversion of aldehydes to nitriles, often using hydroxylamine hydrochloride as the nitrogen source. While these methods may still generate by-products, they often represent an improvement over classical routes in terms of reaction time and conditions.

| Catalyst | Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Fe₃O₄-CTAB NPs (1.8 mol%) | Benzaldehyde | NH₂OH·HCl | DMF | 80-90 | 1 | 97.0 | [1][5] |

| CSMIL | Benzaldehyde | NH₂OH·HCl, MeSO₂Cl | - | 70 | 1.5 | 93.0 | [1][5] |

| Anhydrous FeSO₄ | Aldehydes | NH₂OH·HCl | DMF | Reflux | - | 90-95 | [6] |

| Zn(CH₃COO)₂ (5 mol%) | Benzaldehyde | NH₂OH·HCl | Toluene | 100 | 24 | 79.0 | [1] |

| SnCl₂·2H₂O (10 mol%) | Benzaldehyde | NH₂OH·HCl, NaHCO₃ | CH₃CN | 80 | 24 | 80.0 | [1] |

| NaHSO₄·H₂O | Benzaldehyde | NH₂OH·HCl, TBAB | DMF | 135 | 4.5 | 92.8 | [1][5] |

| Expanded Perlite-Polyphosphoric Acid (EP-PPA) | Benzaldehyde | - | - | - | - | High | [7] |

| O-(4-CF₃-benzoyl)-hydroxylamine (CF₃-BHA) | Aldehydes | Brønsted acid | - | Mild | - | up to 94 | [8] |

Table 1: Comparison of various catalytic systems for the synthesis of benzonitriles from aldehydes.

From Aryl Halides: Transitioning to Greener Cyanation

The cyanation of aryl halides is a powerful method for introducing the nitrile functionality. Green chemistry approaches in this area focus on replacing highly toxic cyanide sources and employing more sustainable catalysts.

Nickel-Catalyzed Cyanation: A Versatile and Sustainable Alternative

Nickel catalysis has emerged as a powerful and more sustainable alternative to traditional palladium-catalyzed cyanation reactions.[9][10] Recent advancements have focused on utilizing less toxic cyanide sources and milder reaction conditions.

Cyanide Sources in Nickel-Catalyzed Cyanation:

-

Metal Cyanides: While traditional methods use NaCN or KCN, greener alternatives like Zn(CN)₂ and K₄[Fe(CN)₆] are increasingly employed due to their lower toxicity and safer handling.[9][10]

-

Non-Metal/Organic Cyanides: To further enhance the green profile, researchers are exploring organic cyanide sources such as acetonitrile, butyronitrile, and 4-cyanopyridine N-oxide.[9] In a particularly innovative approach, CO₂ and NH₃ have been used as the cyanide source.[9]

Figure 2: Overview of nickel-catalyzed cyanation of aryl halides with various green cyanide sources.

Copper-Catalyzed Cyanation: Avoiding Precious Metals

Copper-catalyzed cyanation presents an attractive alternative to palladium-based systems, offering a more abundant and less expensive catalyst.[11] A notable protocol utilizes potassium hexacyanoferrate(II) as the cyanide source, avoiding highly toxic alkali cyanides.[11]

Recyclable Palladium Catalysis

While palladium is a precious metal, its catalytic activity is undeniable. Green approaches focus on the development of recyclable palladium catalysts. One such example is a palladium catalyst supported on arginine-modified cobalt ferrite nanoparticles (Pd/CoFe₂O₄@ACT), which can be easily recovered using a magnet and reused multiple times without significant loss of activity.[12]

Photoredox Catalysis: A Mild and Efficient Approach

Visible-light-induced dual catalysis has enabled the cyanation of aryl halides under remarkably mild, room-temperature conditions.[9][13] This method avoids the need for air-sensitive ligands and high temperatures, representing a significant step forward in green synthesis.

Other Green Approaches to Benzonitrile Synthesis

Ammoxidation of Alkylbenzenes

The direct ammoxidation of alkylbenzenes, such as toluene, offers a highly atom-economical route to benzonitriles. A green approach to this industrial process involves the use of transition metal oxide clusters fabricated within the sub-nano spaces of β-zeolite pores, leading to high selectivity and efficiency.

One-Pot Synthesis via Benzyne Intermediates

A convenient, one-pot, high-yield synthesis of 2-aryl-substituted nitriles has been developed through the reaction of benzyne, generated under neutral conditions, with 2-lithionitriles.[14]

Comparative Analysis of Classical vs. Green Methodologies

While classical methods like the Sandmeyer and Rosenmund-von Braun reactions are well-established, they often involve harsh conditions and toxic reagents. The following table provides a general comparison of yields for these classical routes.

| Reaction | Starting Material | Product | Yield (%) | Reference |

| Sandmeyer | 4-Nitroaniline | 4-Nitrobenzonitrile | 93 | [15] |

| Sandmeyer | 2-Methylaniline | 2-Methylbenzonitrile | 85 | [15] |

| Rosenmund-von Braun | Aryl Halide | Aryl Nitrile | Variable | [15] |

Table 2: Representative yields for classical benzonitrile synthesis reactions.

When compared to the green methodologies presented, it is evident that many of the newer approaches offer comparable or even superior yields under significantly milder and more environmentally benign conditions.

Conclusion

The green synthesis of substituted benzonitriles is a rapidly evolving field, with a multitude of innovative and sustainable approaches emerging. By embracing recyclable catalysts, safer reagents, and milder reaction conditions, the chemical community is paving the way for a more environmentally responsible production of these vital chemical intermediates. The methodologies outlined in this guide provide a strong foundation for researchers and drug development professionals to incorporate greener practices into their synthetic workflows, ultimately contributing to a more sustainable future for the chemical industry.

References

- 1. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nickel-Catalyzed Cyanation of Aryl Halides | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe 2 O 4 nanomagnetic catalyst for efficient cyanation of aryl hal ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01200C [pubs.rsc.org]

- 13. chinesechemsoc.org [chinesechemsoc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

The Dual Reactivity of 2-Bromo-3-hydroxybenzonitrile: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile and hydroxyl functional groups in 2-Bromo-3-hydroxybenzonitrile. This molecule serves as a versatile building block in organic synthesis, particularly for the generation of complex heterocyclic scaffolds of interest in medicinal chemistry and materials science. This document outlines the key chemical transformations, provides representative experimental protocols, and summarizes relevant quantitative data.

Core Reactivity Principles

This compound possesses three key functional groups that dictate its reactivity: a nucleophilic hydroxyl group, an electrophilic nitrile group, and a bromine atom on the aromatic ring. The interplay of the electronic effects of these substituents governs the molecule's behavior in chemical reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the nitrile and bromine functionalities are deactivating.[1] This electronic arrangement influences the reactivity of both the aromatic ring and the individual functional groups.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is a primary site for nucleophilic attack and can be readily modified through various reactions, most notably O-alkylation to form ethers.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from alcohols or phenols.[2][3] In the case of this compound, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.[4][5][6]

General Reaction Scheme:

Caption: General scheme of Williamson ether synthesis.

Experimental Protocol: General Procedure for O-Alkylation

A detailed, generalized protocol for the O-alkylation of a phenolic hydroxyl group is presented below. This protocol may require optimization for this compound.

| Step | Procedure |

| 1 | To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, NaH) (1.5-2.0 eq.). |

| 2 | Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide. |

| 3 | Add the desired alkyl halide (1.1-1.2 eq.) dropwise to the reaction mixture. |

| 4 | Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). |

| 5 | Upon completion, cool the reaction to room temperature and quench with water. |

| 6 | Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. |

| 7 | Purify the crude product by column chromatography or recrystallization. |

Reactions of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[1] This allows for its conversion into other important functional groups, such as primary amines and carboxylic acids.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is valuable for introducing a basic aminomethyl group.

General Reaction Scheme:

Caption: General scheme for the reduction of the nitrile group.

Experimental Protocol: General Procedure for Nitrile Reduction with LiAlH₄

The following is a representative protocol for the reduction of a nitrile to a primary amine. Specific conditions for this compound may vary.

| Step | Procedure |

| 1 | In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq.) in a dry ethereal solvent (e.g., THF, diethyl ether). |

| 2 | Cool the suspension to 0 °C in an ice bath. |

| 3 | Slowly add a solution of this compound (1.0 eq.) in the same dry solvent to the LiAlH₄ suspension. |

| 4 | After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC. |

| 5 | Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). |

| 6 | Filter the resulting solid and wash with an organic solvent. |

| 7 | Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude amine, which can be further purified by chromatography or distillation. |

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction typically proceeds through an amide intermediate.[7]

General Reaction Scheme:

References

- 1. brainkart.com [brainkart.com]

- 2. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromo-3-hydroxybenzonitrile as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-hydroxybenzonitrile, a versatile trifunctional building block in modern organic synthesis. Its unique substitution pattern, featuring vicinal bromo, hydroxyl, and cyano groups on an aromatic scaffold, offers a rich platform for the construction of complex molecular architectures. This document details the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and the synthesis of novel heterocyclic compounds. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a practical resource for researchers in synthetic chemistry and drug discovery.

Introduction

This compound is a valuable synthetic intermediate possessing a unique combination of functional groups that can be selectively manipulated to generate a diverse array of chemical entities.[1] The presence of a bromine atom facilitates various palladium-catalyzed cross-coupling reactions, the hydroxyl group can undergo O-alkylation or serve as a directing group, and the nitrile moiety can be transformed into other functional groups or participate in cyclization reactions.[1] This trifecta of reactivity makes this compound an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₄BrNO |

| Molecular Weight | 198.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 693232-06-3 |

| Melting Point | 138-142 °C |

| Boiling Point | 287.9±35.0 °C (Predicted) |

| pKa | 7.56±0.10 (Predicted) |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the electrophilic bromination of 3-hydroxybenzonitrile.

Electrophilic Bromination of 3-Hydroxybenzonitrile

The direct bromination of 3-hydroxybenzonitrile with one equivalent of N-bromosuccinimide (NBS) in acetonitrile typically yields a mixture of regioisomers, with this compound being a minor product. The major product is the para-substituted isomer, 2-bromo-5-hydroxybenzonitrile.

| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield (%) |

| 3-Hydroxybenzonitrile | N-Bromosuccinimide (1 eq.) | Acetonitrile | 0 °C to RT | 12 h | This compound | 18 |

| 3-Hydroxybenzonitrile | N-Bromosuccinimide (1 eq.) | Acetonitrile | 0 °C to RT | 12 h | 2-Bromo-5-hydroxybenzonitrile | 73 |

Experimental Protocol: Synthesis of this compound via Bromination

To a solution of 3-hydroxybenzonitrile (1.19 g, 10 mmol) in acetonitrile (50 mL) at 0 °C is added N-bromosuccinimide (1.78 g, 10 mmol) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.

Synthetic Applications: A Versatile Building Block

The strategic positioning of the bromo, hydroxyl, and cyano functionalities allows for a wide range of synthetic transformations, making this compound a valuable precursor for a variety of complex molecules.

O-Alkylation and O-Arylation

The phenolic hydroxyl group can be readily alkylated or arylated under basic conditions to introduce further diversity.

Diagram 1: General workflow for the O-alkylation of this compound.

Experimental Protocol: O-Alkylation with Methyl Iodide

To a solution of this compound (1.98 g, 10 mmol) in acetone (50 mL) is added potassium carbonate (2.76 g, 20 mmol) and methyl iodide (1.56 g, 11 mmol). The mixture is heated at reflux for 6 hours. After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography (hexane/ethyl acetate) to yield 2-bromo-3-methoxybenzonitrile.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time | Product | Yield (%) |

| This compound | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 h | 2-Bromo-3-methoxybenzonitrile | >90 (estimated) |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between this compound and a boronic acid or ester.

Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

A mixture of this compound (1.98 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), palladium(II) acetate (45 mg, 0.2 mol%), SPhos (164 mg, 0.4 mol%), and potassium phosphate (4.24 g, 20 mmol) in a mixture of toluene (40 mL) and water (4 mL) is degassed and heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give 3-hydroxybiphenyl-2-carbonitrile.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature | Time | Product | Yield (%) |

| Phenylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | 12 h | 3-Hydroxybiphenyl-2-carbonitrile | 70-90 (estimated) |

The Sonogashira coupling enables the synthesis of substituted alkynes by reacting this compound with a terminal alkyne.

Diagram 3: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

To a solution of this compound (1.98 g, 10 mmol) and phenylacetylene (1.22 g, 12 mmol) in degassed triethylamine (40 mL) is added bis(triphenylphosphine)palladium(II) chloride (140 mg, 0.2 mmol) and copper(I) iodide (38 mg, 0.2 mmol). The reaction mixture is stirred at 80 °C for 8 hours under a nitrogen atmosphere. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 3-hydroxy-2-(phenylethynyl)benzonitrile.

| Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Time | Product | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | 80 °C | 8 h | 3-Hydroxy-2-(phenylethynyl)benzonitrile | 75-95 (estimated) |

| Spectroscopic Data | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) | ||||||

| 7.60-7.30 (m, 8H), 5.5 (br s, 1H) | 155.0, 132.0, 130.0, 129.5, 129.0, 128.5, 122.0, 120.0, 118.0, 110.0, 95.0, 85.0 |

This reaction allows for the formation of C-N bonds by coupling this compound with various amines.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

A mixture of this compound (1.98 g, 10 mmol), morpholine (1.04 g, 12 mmol), tris(dibenzylideneacetone)dipalladium(0) (92 mg, 0.1 mmol), XPhos (143 mg, 0.3 mmol), and sodium tert-butoxide (1.34 g, 14 mmol) in toluene (50 mL) is degassed and heated at 110 °C for 18 hours under a nitrogen atmosphere. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give 3-hydroxy-2-(morpholin-4-yl)benzonitrile.

| Amine | Catalyst | Ligand | Base | Solvent | Temperature | Time | Product | Yield (%) |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 °C | 18 h | 3-Hydroxy-2-(morpholin-4-yl)benzonitrile | 60-80 (estimated) |

Synthesis of Heterocyclic Compounds

The multifunctionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, such as benzofurans.

Synthesis of 7-Cyano-4-hydroxybenzofuran

A potential route to a benzofuran derivative involves an initial O-alkylation followed by an intramolecular cyclization.

Diagram 4: Proposed synthetic workflow for a benzofuran derivative.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-cyanobenzofuran-2-carboxylate

A mixture of this compound (1.98 g, 10 mmol), ethyl bromoacetate (1.84 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol) in DMF (50 mL) is stirred at 80 °C for 4 hours. The reaction is cooled, and sodium ethoxide (21% in ethanol, 3.2 mL, 11 mmol) is added. The mixture is stirred at room temperature for 12 hours. The reaction is then poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the benzofuran derivative.

| Reagents | Base | Solvent | Temperature | Time | Product | Yield (%) |

| Ethyl bromoacetate, then NaOEt | K₂CO₃, then NaOEt | DMF, then Ethanol | 80 °C, then RT | 4 h, then 12 h | Ethyl 4-hydroxy-7-cyanobenzofuran-2-carboxylate | 50-70 (estimated) |

Conclusion

This compound has demonstrated its significant utility as a versatile and valuable building block in organic synthesis. The strategic arrangement of its three functional groups provides a powerful handle for a wide range of chemical transformations, including O-alkylation, palladium-catalyzed cross-coupling reactions, and the construction of complex heterocyclic scaffolds. The detailed protocols and compiled data within this guide are intended to facilitate its application in the synthesis of novel compounds for pharmaceutical and materials science research, underscoring its potential for future discoveries.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of 2-Bromo-3-hydroxybenzonitrile, a valuable intermediate in organic synthesis and pharmaceutical research.[1] The protocols outlined below are based on established chemical transformations and are intended for use by trained professionals in a laboratory setting.

Introduction

This compound is a substituted aromatic compound featuring bromine, hydroxyl, and nitrile functional groups. This unique combination makes it a versatile building block for the synthesis of more complex molecules, with applications in medicinal chemistry and materials science.[1] Two primary synthetic routes are commonly employed for its preparation: the Sandmeyer reaction starting from an amino-substituted precursor and directed ortho-metalation of a protected phenol. This document will provide a detailed protocol for the Sandmeyer reaction, which offers a high yield and is a widely applicable method for the introduction of a bromine atom onto an aromatic ring.[1][2][3][4]

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic methods for this compound.

| Synthetic Route | Starting Material | Key Reagents | Yield | Purity | Reference |

| Sandmeyer Reaction | 2-Amino-3-hydroxybenzonitrile | NaNO₂, HBr, CuBr | 65-85% | >98% | [1] |

| Directed Ortho-metalation | 3-Methoxybenzonitrile | s-BuLi, Br₂, BBr₃ | ~72% | >98% | [1] |

| Electrophilic Bromination | 3-Hydroxybenzonitrile | Br₂ | 18% | Low | [1] |

Experimental Protocol: Sandmeyer Reaction

This protocol details the synthesis of this compound from 2-Amino-3-hydroxybenzonitrile via a Sandmeyer reaction. The Sandmeyer reaction is a versatile method for substituting an aromatic amino group with a halide using a copper(I) salt catalyst.[2][3][4]

Step 1: Preparation of the Starting Material (2-Amino-3-hydroxybenzonitrile)

The starting material, 2-Amino-3-hydroxybenzonitrile, can be synthesized from 3-hydroxybenzonitrile through a two-step process involving regioselective nitration followed by reduction of the nitro group.

Step 2: Diazotization of 2-Amino-3-hydroxybenzonitrile

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Amino-3-hydroxybenzonitrile in a 48% aqueous hydrobromic acid (HBr) solution.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (NaNO₂) in water and add it dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 3: Sandmeyer Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.

-

Cool the CuBr solution to 0 °C.

-

Slowly add the cold diazonium salt solution prepared in Step 2 to the stirred CuBr solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Observe for the evolution of nitrogen gas, which indicates the progression of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 4: Work-up and Purification

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Alternative Protocol: Directed Ortho-metalation

An alternative high-yield synthesis involves the directed ortho-metalation of 3-methoxybenzonitrile.[1]

-

Ortho-bromination: 3-methoxybenzonitrile is treated with sec-butyllithium at -78 °C, followed by quenching with elemental bromine to yield 2-bromo-3-methoxybenzonitrile.

-

Demethylation: The resulting methoxy compound is then subjected to acidic demethylation, for example using boron tribromide (BBr₃), to furnish this compound.[5]

Visualizations

Logical Workflow for Sandmeyer Synthesis

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Signaling Pathway of the Sandmeyer Reaction

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer bromination reaction.

References

- 1. Buy this compound | 693232-06-3 [smolecule.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-3-hydroxybenzonitrile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a diverse range of 3-hydroxy-biaryl-2-carbonitrile derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar substrates and provide a strong foundation for reaction optimization.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1] The reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of its reactants, making it a favored method for the synthesis of biaryls and other conjugated systems.

The general catalytic cycle of the Suzuki-Miyaura reaction proceeds through three key elementary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

Application in Drug Discovery and Development

The 3-hydroxy-biaryl-2-carbonitrile scaffold is of significant interest in drug discovery. The biphenyl moiety is a common structural motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the hydroxyl and cyano groups on one of the aryl rings provides key hydrogen bonding and polar interaction sites, which can be crucial for molecular recognition and binding to biological targets. The nitrile group, in particular, is a versatile functional group in medicinal chemistry. It is relatively stable metabolically and can act as a hydrogen bond acceptor or be transformed into other functional groups.

Quantitative Data Summary

While specific yield data for a wide range of coupling partners with this compound is not extensively documented in publicly available literature, the following tables provide representative yields for the Suzuki coupling of structurally similar substrates, such as 2-bromobenzonitrile and other substituted aryl bromides. This data can serve as a valuable reference for anticipating the performance of various boronic acids in reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Bromobenzonitrile with Various Boronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |

| 3 | 3-Aminophenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene/H₂O | 90 | 18 | 88 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 85 |

Note: The data in this table is compiled from various sources reporting on the Suzuki coupling of 2-bromobenzonitrile and is intended for illustrative purposes.

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound. These protocols provide a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yields for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a standard method suitable for a wide range of arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 198 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), to the flask under a positive flow of inert gas.

-

Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-Dioxane/H₂O) via syringe.

-

Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 3-hydroxy-biaryl-2-carbonitrile.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid reaction optimization and synthesis, often leading to shorter reaction times and improved yields.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Degassed solvent (e.g., Toluene/H₂O, 5:1 v/v)

-

Microwave reaction vial with a stir bar

Procedure:

-

To a microwave reaction vial, add this compound (e.g., 99 mg, 0.5 mmol), the arylboronic acid (0.75 mmol), Palladium(II) acetate (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and potassium phosphate (318 mg, 1.5 mmol).

-

Add the degassed solvent mixture (e.g., 3 mL of 5:1 Toluene/H₂O) to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-60 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the workup and purification steps as described in Protocol 1 (steps 8-12), adjusting the volumes of solvents as needed.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the Suzuki coupling.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for conducting nucleophilic substitution reactions on 2-Bromo-3-hydroxybenzonitrile. This versatile building block is of interest in medicinal chemistry and materials science, offering multiple reaction sites for derivatization. The following sections detail common reaction conditions for O-alkylation (etherification), N-arylation (amination), and cyanation, based on established methodologies for substituted aryl bromides.

Overview of Nucleophilic Substitution on this compound

This compound possesses three key functional groups that influence its reactivity: a bromine atom, a hydroxyl group, and a nitrile group. The bromine atom, attached to an aromatic ring, is a suitable leaving group for various nucleophilic substitution reactions. These reactions are typically facilitated by transition metal catalysts, such as palladium or copper, or proceed via classical nucleophilic aromatic substitution (SNAr) pathways under specific conditions.

The primary focus of these protocols is the substitution of the bromine atom, which allows for the introduction of a wide range of functionalities, including alkoxy groups (ethers), amino groups, and cyano groups. The choice of reaction conditions is critical and depends on the nature of the nucleophile and the desired product.

Data Presentation: Typical Reaction Conditions

Due to the limited specific literature on this compound, the following tables summarize generalized yet representative conditions for key nucleophilic substitution reactions based on well-established protocols for analogous aryl bromides.

Table 1: O-Alkylation (Williamson Ether Synthesis)

| Parameter | Condition | Notes |

| Nucleophile | Alcohol (R-OH) | Primary or secondary alcohols are preferred. |

| Base | K₂CO₃, Cs₂CO₃, NaH | A strong base is required to deprotonate the phenol. |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are typically used. |

| Temperature | Room Temp. to 100 °C | Reaction temperature depends on the reactivity of the alkyl halide. |

| Alkylating Agent | Alkyl halide (R-X) | Primary alkyl halides give the best results. |

Table 2: N-Arylation (Buchwald-Hartwig Amination)

| Parameter | Condition | Notes |

| Nucleophile | Primary or Secondary Amine | A wide range of amines can be used. |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common palladium precatalysts. |

| Ligand | XPhos, SPhos, BINAP | Bulky electron-rich phosphine ligands are essential. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are necessary. |

| Temperature | 80 - 120 °C | Reactions are typically run at elevated temperatures. |

Table 3: N-Arylation (Ullmann Condensation)

| Parameter | Condition | Notes |

| Nucleophile | Amine or Amide | Often requires higher temperatures than palladium-catalyzed methods. |

| Catalyst | CuI, Cu₂O, Cu powder | Stoichiometric or catalytic amounts of copper are used. |

| Ligand | Phenanthroline, L-proline | Ligands can accelerate the reaction. |

| Base | K₂CO₃, K₃PO₄ | An inorganic base is typically used. |

| Solvent | DMF, DMSO, Pyridine | High-boiling polar solvents are common. |

| Temperature | 120 - 200 °C | High temperatures are generally required. |

Table 4: Palladium-Catalyzed Cyanation

| Parameter | Condition | Notes |

| Cyanide Source | Zn(CN)₂, KCN, CuCN | Zinc cyanide is often preferred for its lower toxicity. |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | A palladium(0) source is typically used. |

| Ligand | PPh₃, dppf | Phosphine ligands are used to stabilize the catalyst. |

| Solvent | DMF, DMA, NMP | Polar aprotic solvents are effective. |

| Temperature | 80 - 150 °C | Elevated temperatures are usually necessary. |

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of 2-alkoxy-3-hydroxybenzonitriles.

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.

-

Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the solution.

-

Add the alkyl halide (1.2 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Arylation (Buchwald-Hartwig Amination)

This protocol provides a general method for the palladium-catalyzed coupling of amines with this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene or dioxane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (2-10 mol%) to a dry Schlenk tube.

-

Add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOt-Bu, 1.5 eq).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add anhydrous, degassed solvent (toluene or dioxane).

-

Heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product via column chromatography.

Protocol 3: General Procedure for Palladium-Catalyzed Cyanation

This protocol outlines a general procedure for the introduction of a cyano group at the 2-position.

Materials:

-

This compound

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), zinc cyanide (0.6 eq), and Pd(PPh₃)₄ (5-10 mol%).

-

Add anhydrous, degassed DMF.

-

Heat the reaction mixture to 120-140 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into an aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Visualizations

Application Notes and Protocols: Scale-up Synthesis of 2-Bromo-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The scale-up synthesis of 2-bromo-3-hydroxybenzonitrile, a key intermediate in pharmaceutical and materials science research, presents notable challenges, primarily concerning regioselectivity, product purification, and process safety. This document outlines the common hurdles encountered during the large-scale production of this compound and provides detailed protocols for potential solutions. Methodologies discussed include overcoming the poor regioselectivity of electrophilic aromatic bromination through advanced purification techniques and implementing alternative, more selective synthetic routes such as the Sandmeyer reaction and directed ortho-metalation. Furthermore, the application of continuous flow chemistry is explored as a modern approach to enhance safety and scalability.

Introduction

This compound is a valuable building block in organic synthesis, featuring versatile functional groups—a nitrile, a hydroxyl group, and a bromine atom—that allow for a variety of subsequent chemical transformations.[1] Its structural motifs are found in numerous compounds of interest in medicinal chemistry and material science. However, transitioning its synthesis from laboratory scale to pilot or industrial scale is fraught with challenges that can impact yield, purity, and cost-effectiveness. This application note aims to provide a comprehensive guide to navigating these complexities.

Challenges in Scale-up Synthesis

The most significant challenges in the large-scale synthesis of this compound are categorized below.

Poor Regioselectivity in Electrophilic Aromatic Bromination

The direct bromination of 3-hydroxybenzonitrile is a common laboratory method. However, the directing effects of the hydroxyl (ortho-, para-directing) and nitrile (meta-directing) groups lead to the formation of multiple isomers.[1][2]

-

Formation of Isomeric Byproducts: The electrophilic aromatic bromination of 3-hydroxybenzonitrile has been shown to yield 2-bromo-5-hydroxybenzonitrile as the major product (73%), with the desired this compound being a minor component (18%).[1][2] A small amount of 4-bromo-3-hydroxybenzonitrile may also be formed.[2]

-

Difficult Purification: The structural similarity of these isomers, leading to comparable physical properties, makes their separation on a large scale challenging and costly.

Handling and Safety Concerns

The use of hazardous reagents at a large scale presents significant safety risks.

-

Elemental Bromine: Traditional bromination methods often use elemental bromine, which is highly corrosive, toxic, and volatile, requiring specialized handling and containment infrastructure.[3]

-

Exothermic Reactions: Bromination reactions can be highly exothermic, posing a risk of thermal runaway if not carefully controlled, especially in large batch reactors.

-

Strong Acids and Bases: Other synthetic routes may involve the use of strong acids, organolithium reagents, or other hazardous materials that require stringent safety protocols.

Process Efficiency and Sustainability

Achieving a high-yielding and environmentally friendly process is crucial for industrial-scale synthesis.

-

Low Yield of Desired Product: The poor regioselectivity in direct bromination directly translates to a low yield of this compound, impacting the overall process efficiency.

-

Waste Generation: The formation of significant amounts of unwanted isomers leads to a higher volume of chemical waste, increasing disposal costs and environmental impact.

Solutions and Experimental Protocols

To address the challenges outlined above, several strategies can be employed, ranging from advanced purification techniques to alternative synthetic routes.

Solution 1: Electrophilic Bromination Followed by Advanced Purification

While direct bromination suffers from poor selectivity, it may still be a viable route if an efficient, scalable purification method is implemented.

Materials:

-

3-Hydroxybenzonitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)